molecular formula C4H5NO B072564 Allyl isocyanate CAS No. 1476-23-9

Allyl isocyanate

Cat. No.: B072564
CAS No.: 1476-23-9
M. Wt: 83.09 g/mol
InChI Key: HXBPYFMVGFDZFT-UHFFFAOYSA-N
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Description

The rate constants for the gas phase reactions of ozone, OH radical and NO radical with allyl isocyanate (AIC) were studied.

Scientific Research Applications

  • Synthesis and Rearrangement of Allyl Cyanate : Allyl cyanate-to-isocyanate rearrangement is significant for synthesizing natural products with nitrogen-substituted quaternary carbon atoms. This rearrangement is a concerted process and highly selective (Ichikawa, 2007).

  • Preparation of α,α-Disubstituted α-Amino Acids : The allyl cyanate-to-isocyanate rearrangement serves as a key step in preparing α,α-disubstituted α-amino acids. It demonstrates the versatility of allyl isocyanates in reacting with various nucleophiles, which aids in synthesizing bioactive peptides (Szcześniak, Pieczykolan, & Stecko, 2016).

  • Stereocontrolled Formation of Allylic C–N Bonds : The allyl cyanate/isocyanate rearrangement is a powerful method for stereoselective construction of carbon–nitrogen bonds. This rearrangement is metal-free and occurs at ambient temperature, allowing the synthesis of a variety of nitrogen-containing compounds (Nocquet et al., 2017).

  • Synthesis of Allylic Isocyanates : Dehydration of allylic carbamates to allylic cyanates, which rearrange to allylic isocyanates, offers an efficient method for constructing allylic amine moieties from allylic alcohols (Ichikawa, 1991).

  • Grafting onto Triblock Copolymers : Allyl isocyanate compounds have been used to graft onto styrene-b-(ethylene-co-1-butene)-b-styrene triblock copolymers, enhancing their properties and functionalization (Yin, Liu, Ke, & Yin, 2009).

  • Conformational and Vibrational Studies : Research on the conformations and vibrational spectra of this compound provides insights into its molecular structure and behavior in different states (Torgrimsen, Klaboe, & Nicolaisen, 1974).

Mechanism of Action

Although the mechanism of action is still not fully understood, several pathways have been identified . Allyl isothiocyanate (AITC) is a phytochemical that is abundantly present in cruciferous vegetables of the Brassicaceae family . AITC carries pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .

Safety and Hazards

Allyl isocyanate is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

3-isocyanatoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBPYFMVGFDZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061719
Record name 1-Propene, 3-isocyanato-
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Molecular Weight

83.09 g/mol
Source PubChem
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CAS No.

1476-23-9
Record name Allyl isocyanate
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Record name Allyl isocyanate
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Record name Allyl isocyanate
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Record name 1-Propene, 3-isocyanato-
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Record name ALLYL ISOCYANATE
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Record name Allyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of allyl isocyanate?

A1: this compound has a molecular formula of C4H5NO and a molecular weight of 83.09 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic techniques including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and microwave spectroscopy. [, , , , ] These techniques provide valuable information about its functional groups, structure, and conformational preferences.

Q3: How does this compound behave in polymer synthesis?

A3: this compound serves as a valuable monomer in the synthesis of polyisocyanates, a unique class of polymers with diverse applications. [, , , , , ] Its reactivity stems from the isocyanate group, enabling polymerization reactions. The presence of the alkene group allows for further modification of the resulting polymers through thiol-ene click chemistry. [, , ]

Q4: Can this compound be used in the creation of biodegradable polymers?

A4: Yes, this compound has been successfully incorporated into biodegradable hydrogel networks, including those based on dextran and poly(D,L)lactide. [, , , , ] These hydrogels have shown promise for controlled drug release applications. [, , , ]

Q5: What are the thermal properties of polymers incorporating this compound?

A5: The thermal properties of this compound-containing polymers vary depending on the other monomers and crosslinking agents used. Studies have shown that incorporation of this compound into polyurethane/graphene hybrids can enhance thermal stability and impart shape memory effects. []

Q6: Does this compound play a role in catalysis?

A6: While this compound is not typically used as a catalyst itself, it is employed as a reagent in various synthetic transformations. For instance, it can be used to introduce allyl carbamate groups into molecules, which can then be further functionalized. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has been instrumental in understanding the conformational preferences of this compound in the gas phase. Density functional theory (DFT) calculations, including those incorporating dispersion corrections, have been employed to determine its lowest energy conformers. []

Q8: How does the structure of this compound influence its reactivity?

A8: The reactivity of this compound is primarily attributed to the electrophilic nature of its isocyanate group, which readily reacts with nucleophiles like amines and alcohols. [, , , ] The allyl group, with its double bond, allows for further modifications through reactions like thiol-ene additions, expanding its utility in polymer chemistry and materials science. [, , , ]

Q9: What is known about the stability of this compound?

A9: While specific stability data for this compound might require further investigation, isocyanates, in general, are known to be reactive towards nucleophiles like water. [] Proper handling and storage conditions, often under anhydrous conditions, are crucial to prevent degradation.

Q10: Are there specific safety concerns associated with this compound?

A10: As with any chemical, handling this compound requires caution. Isocyanates, in general, are known to be potential respiratory sensitizers. [] Appropriate personal protective equipment and working in a well-ventilated area are essential. Adhering to safety data sheets and established handling procedures is crucial.

Q11: How is this compound typically characterized and quantified?

A11: this compound can be characterized using various analytical techniques. Common methods include:

  • Elemental analysis: determines the elemental composition, confirming purity and structure. [, , ]

Q12: What resources are essential for research involving this compound?

A12: Research on this compound requires a well-equipped chemistry laboratory with capabilities for organic synthesis, polymer chemistry, and materials characterization. Essential resources include:

    Q13: What are some key milestones in the research of this compound?

    A13: While a comprehensive historical account might require further research, key milestones in this compound research likely include:

      Q14: What are some examples of cross-disciplinary research involving this compound?

      A14: this compound's unique properties make it suitable for various cross-disciplinary research applications, including:

      • Polymer Chemistry and Materials Science: Development of novel polymers with tailored properties, such as shape memory polymers and biodegradable hydrogels. [, , , , , , ]
      • Biomedical Engineering and Drug Delivery: Creation of biocompatible and biodegradable materials for controlled drug release, tissue engineering, and wound healing applications. [, , , , ]
      • Organic Chemistry and Chemical Synthesis: Utilization of this compound as a building block in the synthesis of complex molecules, potentially with pharmaceutical applications. [, ]
      • Computational Chemistry: Modeling and predicting the properties and behavior of this compound and its derivatives, guiding experimental design and material development. []

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